2-Butoxyethyl oleate
Overview
Description
2-Butoxyethyl oleate is an ester compound formed from oleic acid and 2-butoxyethanol. It is known for its use as a plasticizer, which enhances the flexibility and durability of materials. The compound has the molecular formula C24H46O3 and a molecular weight of 382.62 g/mol . It is a liquid at room temperature and is insoluble in water but soluble in organic solvents such as hexane, toluene, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl oleate is typically synthesized through an esterification reaction between oleic acid and 2-butoxyethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
2-Butoxyethyl oleate has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Medicine: Explored for its potential as a carrier for lipophilic drugs.
Industry: Utilized in the formulation of paints, coatings, and adhesives to improve their properties
Mechanism of Action
The mechanism of action of 2-butoxyethyl oleate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material. In biological systems, it can form stable emulsions, aiding in the delivery of lipophilic substances .
Comparison with Similar Compounds
Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties.
Dioctyl sebacate: Known for its use in flexible PVC applications.
Bis(2-ethylhexyl) sebacate: Used in similar applications as 2-butoxyethyl oleate but with different physical properties.
Uniqueness: this compound is unique due to its specific combination of oleic acid and 2-butoxyethanol, which provides a balance of flexibility and stability. Its ability to form stable emulsions makes it particularly valuable in biological and medical applications .
Properties
IUPAC Name |
2-butoxyethyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h12-13H,3-11,14-23H2,1-2H3/b13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOSVPOVIEPLJ-SEYXRHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-39-7 | |
Record name | 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleic acid, 2-butoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-butoxyethyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLEIC ACID, 2-BUTOXYETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401N7O67AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 2-butoxyethyl oleate in food packaging a concern?
A1: The research article highlights the presence of this compound in co-extruded films used for food packaging []. While the study didn't identify immediate health risks from the detected levels, the authors emphasize the need for further investigation. This is because the migration of this compound from packaging into food remains unknown. Assessing this migration is crucial for a comprehensive safety evaluation.
Q2: What are the next steps in researching this compound in food packaging?
A2: The researchers recommend investigating the actual migration of this compound from the identified packaging materials into food or food simulants []. This would involve simulating real-world storage conditions and measuring the amount of this compound that leaches into the food. This data is essential for a complete risk assessment and to determine if the levels present pose any potential health concerns for consumers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.